molecular formula C20H25N5O3 B2884839 N-cyclohexyl-2-methyl-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1105219-70-2

N-cyclohexyl-2-methyl-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Cat. No. B2884839
CAS RN: 1105219-70-2
M. Wt: 383.452
InChI Key:
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Description

The compound is a derivative of cyclohexane and quinazoline, which are both well-known structures in organic chemistry. Cyclohexane is a cyclic hydrocarbon, and quinazoline is a heterocyclic compound containing two nitrogen atoms .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the cyclohexane and quinazoline rings, followed by various functional group interconversions to introduce the other elements of the structure. Unfortunately, without specific references, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex, given the presence of multiple rings and functional groups. The cyclohexane ring would likely adopt a chair conformation, while the quinazoline ring system would be planar .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the various functional groups. For example, the amide group could participate in condensation reactions, while the methyl and propyl groups could undergo various substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple rings and functional groups could impact its solubility, melting point, and boiling point .

Scientific Research Applications

Fluorescent Temperature Probes in Biological Research

Fluorescent temperature probes play a crucial role in monitoring temperature within cells and suborganelles. Specifically, they are valuable for studying temperature-related physiological activities, including mitochondrial function. The complexity of cells and suborganelles demands high-resolution and sensitive probes. Researchers have developed several strategies for intracellular/subcellular temperature detection, such as intramolecular rotation, polarity sensitivity, Förster resonance energy transfer, and structural changes. These strategies enhance our understanding of temperature homeostasis mechanisms .

Antimicrobial and Antibacterial Properties

Imidazole-containing compounds, including derivatives of 1,3-diazole (such as F3382-7147), exhibit diverse biological activities. Notably, they demonstrate antimicrobial and antibacterial effects. These compounds have been investigated for their potential in combating bacterial infections. While specific studies on F3382-7147 are limited, its imidazole core suggests potential in this area .

Antioxidant Activity

Imidazole derivatives often possess antioxidant properties. Although direct studies on F3382-7147 are scarce, its structural features indicate that it may contribute to antioxidant defense mechanisms. Further research is needed to explore its specific antioxidant effects .

Anti-Inflammatory Potential

Imidazole-based compounds have been investigated for their anti-inflammatory properties. While F3382-7147’s anti-inflammatory effects remain unexplored, its imidazole moiety suggests potential in modulating inflammatory responses. Researchers could investigate its impact on inflammation-related pathways .

Antitumor and Anticancer Activities

Certain imidazole derivatives exhibit antitumor and anticancer effects. Although direct evidence for F3382-7147 is lacking, its structural similarity to other bioactive imidazole compounds warrants investigation. Researchers could explore its potential as an antitumor agent .

Ulcerogenic Activity

Imidazole-containing compounds have been studied for their ulcerogenic effects. While specific data on F3382-7147 are not readily available, its imidazole ring suggests possible interactions with ulcer-related pathways. Further research is needed to validate this hypothesis .

Mechanism of Action

Without specific information about the intended use or biological activity of this compound, it’s difficult to speculate about its mechanism of action .

Future Directions

The potential applications and future directions for this compound would depend on its biological activity and physical and chemical properties. It could potentially be explored for use in pharmaceuticals, materials science, or other areas of chemistry .

properties

IUPAC Name

N-cyclohexyl-2-methyl-1,5-dioxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O3/c1-3-11-24-18(27)15-10-9-13(17(26)21-14-7-5-4-6-8-14)12-16(15)25-19(24)22-23(2)20(25)28/h9-10,12,14H,3-8,11H2,1-2H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHBKOGOFXOQZOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCCC3)N4C1=NN(C4=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclohexyl-2-methyl-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

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